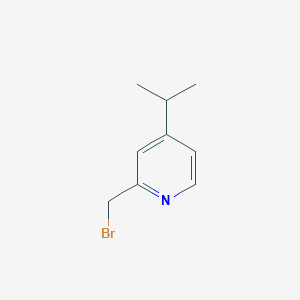

2-(Bromomethyl)-4-isopropylpyridine

Description

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

2-(bromomethyl)-4-propan-2-ylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,6H2,1-2H3 |

InChI Key |

ZGVVVZCJVWBMJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)CBr |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

One of the most common and effective methods for preparing bromomethyl-substituted pyridines involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as dibenzoyl peroxide.

- Starting Material: 4-methyl-2-isopropylpyridine (or derivatives such as 2,6-di-tert-butyl-4-methylpyridine)

- Reagents: N-Bromosuccinimide (NBS), dibenzoyl peroxide (radical initiator)

- Solvent: Tetrachloromethane (carbon tetrachloride, CCl4)

- Conditions: Reflux for 16 hours under nitrogen atmosphere

- Workup: Removal of solvent under reduced pressure, purification by silica gel column chromatography using hexane as eluent

- Yields of isolated 4-(bromomethyl)-2,6-di-tert-butylpyridine were reported at approximately 82%, with 18% unreacted starting material.

- The product is typically obtained as an oil.

- Proton NMR confirms the bromomethyl group with a singlet around 4.39 ppm (2H) and aromatic protons at 7.09 ppm (2H).

| Parameter | Details |

|---|---|

| Starting Material | 2,6-di-tert-butyl-4-methylpyridine (2.0 g, 9.73 mmol) |

| NBS Amount | 1.9 g (10.7 mmol) |

| Initiator | Dibenzoyl peroxide (24 mg, 0.097 mmol) |

| Solvent | Dry CCl4 (25 mL) |

| Reaction Time | 16 hours reflux |

| Yield | 82% (isolated) |

| Purification | Silica gel chromatography (hexane) |

This method is generalizable to other methyl-substituted pyridines, including 4-methyl-2-isopropylpyridine, to produce this compound analogs by similar radical bromination.

Electrophilic Bromination Using Hydrogen Bromide (HBr)

Although less common for direct bromomethylation, electrophilic bromination with hydrogen bromide in organic solvents can be used for related bromination reactions on pyridine derivatives.

- Dry HBr gas bubbled into a solution of the substrate in dichloromethane at room temperature results in bromination.

- Yields can vary; one example reports 73% yield for a related brominated pyridine derivative.

- Reaction times typically range from 1 hour to overnight, with workup involving aqueous extraction and distillation.

While this method is more suited for aromatic bromination rather than side-chain bromination, it provides an alternative approach for halogenation on pyridine rings.

Metalation Followed by Bromination

Another approach involves lithiation of the pyridine ring followed by quenching with a brominating agent.

- Pyridine derivatives substituted at the 2-position with halides can be treated with n-butyllithium at very low temperatures (below -100 °C).

- After lithiation, the intermediate is treated with electrophiles such as triisopropylborate or brominating agents to introduce bromomethyl groups.

- This method requires strict temperature control and inert atmosphere but allows for regioselective functionalization.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Radical Bromination (NBS) | NBS, dibenzoyl peroxide, CCl4, reflux 16h | ~82 | High yield, mild conditions, common approach |

| Electrophilic Bromination | HBr gas, dichloromethane, room temp | 32-73 | Variable yield, more suited for aromatic bromination |

| Lithiation + Bromination | n-BuLi, low temp (-100 °C), brominating agent | 66-97 | High regioselectivity, requires strict conditions |

Summary and Recommendations

- The most practical and widely used method for preparing this compound is radical bromination using NBS and dibenzoyl peroxide in carbon tetrachloride under reflux conditions.

- This method provides high yields (~82%) and straightforward purification.

- Alternative methods such as electrophilic bromination with HBr or lithiation followed by bromination offer complementary routes but may have limitations in yield, selectivity, or operational complexity.

- Researchers aiming to prepare this compound should prioritize the NBS radical bromination method for efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-isopropylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Products like 2-(Azidomethyl)-4-isopropylpyridine, 2-(Thiophenylmethyl)-4-isopropylpyridine.

Oxidation: this compound N-oxide.

Reduction: 2-Methyl-4-isopropylpyridine.

Scientific Research Applications

2-(Bromomethyl)-4-isopropylpyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-isopropylpyridine largely depends on the context in which it is used. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. In biological systems, it may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

Structural and Functional Group Analogues

2-Bromo-4-isopropylpyridine

- Structure : Differs by having a bromo (-Br) substituent instead of a bromomethyl (-CH2Br) group at position 2.

- Molecular Weight : 200.07 g/mol (CAS 1086381-43-2) .

- Key Differences :

- The bromo group directly attached to the pyridine ring lacks the alkylation versatility of the bromomethyl group.

- Electronic effects: The bromine atom is electron-withdrawing, whereas the bromomethyl group’s methyl component may donate electrons slightly via hyperconjugation, altering reaction pathways .

2-Chloro-4-bromopyridine

- Structure : Chloro (-Cl) at position 2 and bromo (-Br) at position 4.

- Molecular Weight : 192.44 g/mol .

- Key Differences: Dual halogen substitution enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).

2-Bromo-4-acetylpyridine

- Structure : Acetyl (-COCH3) at position 4 and bromo (-Br) at position 2.

- Molecular Weight : 200.03 g/mol (CAS 864674-02-2) .

- Key Differences :

Nucleophilic Substitution

- 2-(Bromomethyl)-4-isopropylpyridine : The bromomethyl group is highly reactive toward amines, thiols, and alcohols, enabling the synthesis of complex heterocycles. For example, analogous bromomethylpyridines have been alkylated with oxane derivatives to form bicyclic amines targeting neurotransmitter receptors .

- Comparison with 4-(Bromomethyl)oxane : The latter, used in , exhibits similar reactivity but lacks aromatic stabilization, resulting in slower reaction kinetics under mild conditions .

Cross-Coupling Reactions

- 2-Chloro-4-bromopyridine : Dual halogenation allows sequential cross-coupling (e.g., replacing Cl first, then Br), a strategy less feasible with bromomethyl derivatives due to competing elimination reactions .

- Bromomethylpyridines : Primarily used for alkylation rather than metal-catalyzed coupling, though palladium-mediated processes may still apply under controlled conditions .

Physicochemical Properties

Biological Activity

2-(Bromomethyl)-4-isopropylpyridine is an organic compound belonging to the pyridine class, characterized by a bromomethyl group at the second position and an isopropyl group at the fourth position of the pyridine ring. Despite its structural significance, comprehensive data regarding its biological activity remains limited. This article will summarize available findings, potential applications, and related studies.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₀BrN

- Molecular Weight : 215.09 g/mol

- Structural Features :

- A six-membered aromatic ring containing one nitrogen atom.

- A bromomethyl substituent that may influence reactivity and interaction with biological targets.

- An isopropyl group that could affect lipophilicity and solubility.

Potential Biological Activities

While specific studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit various degrees of bioactivity. The following potential activities can be inferred based on related compounds:

- Nucleophilicity : Research on substituted pyridines indicates that structural modifications can significantly influence nucleophilic behavior. For example, 4-substituted pyridines have been studied for their nucleophilicity using Density Functional Theory (DFT) methods, showing varying degrees of reactivity in biochemical contexts .

- Pharmacological Applications : Pyridine derivatives are known to possess pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of halogen substituents (like bromine) often enhances these activities due to increased electron-withdrawing effects, which may stabilize certain reactive intermediates .

Nucleophilicity Analysis

A study comparing various substituted pyridines highlighted that the nucleophilicity of compounds can be predicted through computational methods. Although specific data for this compound is lacking, it is reasonable to extrapolate that its nucleophilic properties could be assessed similarly to other pyridine derivatives .

Related Compound Activity

Research on 4-bromopyridine , a structurally similar compound, has demonstrated significant biological activities such as:

- Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.

- Neuroprotective Effects : Shown to protect neuronal cells in vitro from oxidative stress.

These findings suggest that this compound might also possess similar activities due to structural similarities.

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Bromomethyl)-4-isopropylpyridine, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via bromination of 4-isopropylpyridine derivatives using brominating agents (e.g., NBS or HBr/H₂O₂) in polar aprotic solvents like DMF or acetic acid. Temperature control (0–25°C) is critical to minimize side reactions. For example, bromination at lower temperatures (<10°C) enhances selectivity for the bromomethyl group at the 2-position . Reaction progress can be monitored via TLC, with purification achieved through column chromatography (silica gel, hexane/ethyl acetate eluent). Yields range from 60–85%, depending on stoichiometry and solvent choice.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR : The isopropyl group exhibits a triplet (~1.3 ppm, CH₃) and septet (~2.9 ppm, CH) in ¹H NMR, while the bromomethyl proton appears as a singlet (~4.5 ppm). Aromatic protons resonate between 7.0–8.5 ppm .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion peak at m/z 200.07 (C₈H₁₀BrN), with fragmentation patterns confirming the bromomethyl and isopropyl substituents .

- IR Spectroscopy : Key peaks include C-Br stretch (~560 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 4-isopropylpyridine derivatives be addressed?

- Methodological Answer: Regioselectivity is influenced by steric and electronic factors. The isopropyl group at the 4-position directs bromination to the 2-position due to its electron-donating inductive effect. To enhance selectivity:

- Use catalysts like FeBr₃ to stabilize transition states.

- Optimize solvent polarity (e.g., dichloromethane reduces side reactions compared to DMF).

- Conduct kinetic studies via time-resolved NMR to identify intermediates .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies in biological data (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity.

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to distinguish specific vs. nonspecific effects.

- Comparative Structural Analysis : Evaluate analogs (e.g., 2-(Bromomethyl)-5-(trifluoromethyl)pyridine) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of this compound-based catalysts?

- Methodological Answer:

- DFT Calculations : Model the compound’s electronic structure (e.g., HOMO/LUMO energies) to predict reactivity in cross-coupling reactions.

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets.

- Solvent Effects : Use COSMO-RS to optimize solvent selection for catalytic cycles .

Key Research Gaps

- Toxicological Data : Limited studies on chronic exposure effects; prioritize zebrafish or in vitro cytotoxicity assays .

- Stability Under Ambient Conditions : Investigate degradation pathways via accelerated stability testing (40°C/75% RH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.